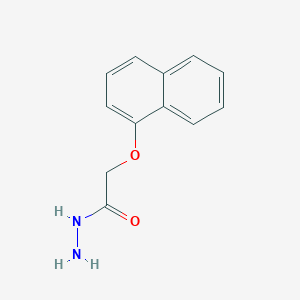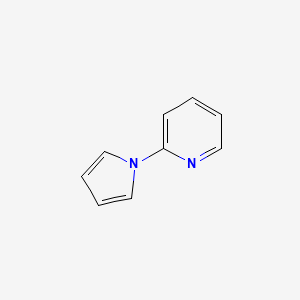
4-Méthyl-1,3-benzothiazol-2,6-diamine
Vue d'ensemble
Description
4-Methyl-1,3-benzothiazole-2,6-diamine is a heterocyclic organic compound that belongs to the benzothiazole family. It is characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 4-position and amino groups at the 2- and 6-positions. This compound is a yellow crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
4-Methyl-1,3-benzothiazole-2,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-bacterial, and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis, suggesting they may affect pathways related to bacterial growth and replication .
Pharmacokinetics
It’s known that the compound has a molecular weight of 18025 , which could influence its bioavailability.
Result of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting they may inhibit the growth of mycobacterium tuberculosis .
Action Environment
It’s known that the compound should be stored at temperatures between 28°c , indicating that temperature could affect its stability.
Analyse Biochimique
Biochemical Properties
4-Methyl-1,3-benzothiazole-2,6-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent . Additionally, 4-Methyl-1,3-benzothiazole-2,6-diamine can bind to DNA and RNA, affecting the replication and transcription processes . These interactions highlight its potential as a therapeutic agent in treating bacterial infections and other diseases.
Cellular Effects
The effects of 4-Methyl-1,3-benzothiazole-2,6-diamine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 4-Methyl-1,3-benzothiazole-2,6-diamine can induce apoptosis by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply required for cell growth and survival .
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-1,3-benzothiazole-2,6-diamine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and nucleic acids, leading to their inhibition or activation . For instance, 4-Methyl-1,3-benzothiazole-2,6-diamine can inhibit the activity of topoisomerases, enzymes involved in DNA replication and transcription . This inhibition results in the accumulation of DNA breaks and ultimately leads to cell death. Additionally, the compound can modulate gene expression by binding to transcription factors and altering their activity . These molecular interactions contribute to its therapeutic potential in various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-1,3-benzothiazole-2,6-diamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to its degradation, reducing its efficacy . In in vitro and in vivo studies, long-term exposure to 4-Methyl-1,3-benzothiazole-2,6-diamine has been associated with sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound maintains its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of 4-Methyl-1,3-benzothiazole-2,6-diamine vary with different dosages in animal models. At low doses, the compound has been shown to exhibit potent antibacterial and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . The threshold dose for these toxic effects varies depending on the animal model and the route of administration. These findings highlight the importance of optimizing the dosage of 4-Methyl-1,3-benzothiazole-2,6-diamine to achieve maximum therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-Methyl-1,3-benzothiazole-2,6-diamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and metabolite levels in the body . Additionally, 4-Methyl-1,3-benzothiazole-2,6-diamine can influence the activity of key metabolic enzymes, such as glycolytic enzymes and mitochondrial respiratory chain complexes, thereby altering cellular energy production and metabolism .
Transport and Distribution
The transport and distribution of 4-Methyl-1,3-benzothiazole-2,6-diamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation . In tissues, 4-Methyl-1,3-benzothiazole-2,6-diamine is distributed differentially, with higher concentrations observed in the liver, kidneys, and spleen . These distribution patterns are influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters and binding proteins.
Subcellular Localization
The subcellular localization of 4-Methyl-1,3-benzothiazole-2,6-diamine plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, 4-Methyl-1,3-benzothiazole-2,6-diamine can be phosphorylated or acetylated, leading to its translocation to the nucleus, where it can interact with DNA and transcription factors . Similarly, it can be targeted to the mitochondria, affecting mitochondrial function and energy production . These subcellular localizations are essential for the compound’s biological activity and therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,3-benzothiazole-2,6-diamine typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method involves the reaction of 2-aminobenzenethiol with methyl isothiocyanate under basic conditions to form the intermediate, which is then cyclized to yield the desired product .
Industrial Production Methods
Industrial production of 4-Methyl-1,3-benzothiazole-2,6-diamine often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,3-benzothiazole-2,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The amino groups at the 2- and 6-positions can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Similar structure but lacks the methyl group at the 4-position.
6-Methyl-2-aminobenzothiazole: Similar structure but with the methyl group at the 6-position instead of the 4-position.
4,7-Dibromo-2,1,3-benzothiadiazole: Contains bromine atoms and a different substitution pattern
Uniqueness
4-Methyl-1,3-benzothiazole-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and amino groups at the 2- and 6-positions allows for unique interactions with biological targets and distinct reactivity in chemical synthesis .
Propriétés
IUPAC Name |
4-methyl-1,3-benzothiazole-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQMTKFEAJWGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354314 | |
| Record name | 4-methyl-1,3-benzothiazole-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314033-52-8 | |
| Record name | 4-methyl-1,3-benzothiazole-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)



![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)
![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)


![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)




